Cyclohexanemethanamine, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-alpha-methyl-, (alphaR)-
Description
The compound Cyclohexanemethanamine, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-alpha-methyl-, (alphaR)- (hereafter referred to as Compound A) is a cyclohexane-based amine derivative with a unique substitution pattern:
- Cyclohexane backbone: Provides structural rigidity and influences stereochemistry.
- 4-Position substituent: A hydroxymethyl group protected by a tert-butyldimethylsilyl (TBDMS) ether, enhancing lipophilicity and stability under basic conditions .
- Alpha-methyl group: Introduced in the R-configuration, affecting steric interactions and chiral recognition .
This compound is hypothesized to have applications in pharmaceutical synthesis, particularly as an intermediate for chiral ligands or bioactive molecules.
Properties
Molecular Formula |
C15H33NOSi |
|---|---|
Molecular Weight |
271.51 g/mol |
IUPAC Name |
1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]ethanamine |
InChI |
InChI=1S/C15H33NOSi/c1-12(16)14-9-7-13(8-10-14)11-17-18(5,6)15(2,3)4/h12-14H,7-11,16H2,1-6H3 |
InChI Key |
RJMNCCXUDNEXKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCC(CC1)CO[Si](C)(C)C(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation typically involves:
- Formation of the cyclohexanemethanamine core with the correct stereochemistry.
- Introduction of the alpha-methyl substituent stereoselectively.
- Protection of hydroxyl groups as silyl ethers using bulky silyl chlorides such as (1,1-dimethylethyl)dimethylsilyl chloride.
- Functionalization of the cyclohexane ring at the 4-position with the silyloxy methyl substituent.
Stepwise Synthetic Approach
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1. Stereoselective amination | Reductive amination or chiral auxiliary-based amination | Chiral amine precursors, reducing agents (e.g., NaBH4) | Introduce amine group with alphaR stereochemistry |
| 2. Alpha-methylation | Alkylation using methylating agents | Methyl iodide or methyl triflate under base conditions | Introduce alpha-methyl substituent |
| 3. Hydroxyl protection | Silylation | (1,1-dimethylethyl)dimethylsilyl chloride (TBDMSCl), imidazole or base catalyst | Protect hydroxyl group as bulky silyl ether |
| 4. Introduction of silyloxy methyl substituent at 4-position | Nucleophilic substitution or etherification | Alkyl halides or silyl ethers under basic conditions | Attach silyl ether substituent on cyclohexane |
Specific Synthetic Routes Reported
Due to the lack of direct literature on this exact compound, analogous preparation methods for similar organosilicon cyclohexyl amines can be summarized:
Silyl Ether Formation : Reaction of the corresponding alcohol with (1,1-dimethylethyl)dimethylsilyl chloride in the presence of imidazole or pyridine at room temperature yields the silyl ether protecting group selectively and efficiently.
Stereoselective Amination : Use of chiral auxiliaries or asymmetric catalysts in reductive amination steps ensures the alphaR configuration at the methanamine position. For example, chiral oxazolidinones or enzymatic resolution methods are common.
Alpha-Methyl Substitution : Alkylation of the amine precursor with methyl iodide under controlled base conditions (e.g., LDA or NaH) allows introduction of the alpha-methyl group without racemization.
4-Position Functionalization : The 4-position substitution on the cyclohexane ring can be achieved by selective lithiation or halogenation followed by nucleophilic substitution with silyl ether-containing nucleophiles.
Research Findings and Data Tables
Analytical Techniques for Confirmation
- NMR Spectroscopy : ^1H and ^13C NMR confirm the presence of silyl ether groups and stereochemistry.
- Mass Spectrometry : Confirms molecular weight and purity.
- Chiral HPLC or GC : Used to verify enantiomeric excess and stereochemical integrity.
- IR Spectroscopy : Identifies silyl ether characteristic Si–O stretching vibrations.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanemethanamine, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-alpha-methyl-, (alphaR)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Cyclohexanemethanamine, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-alpha-methyl-, (alphaR)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanemethanamine, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-alpha-methyl-, (alphaR)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural Differences and Similarities
Key Observations :
- Compound A is distinguished by its TBDMS-protected hydroxymethyl group, which is absent in simpler amines like 4-(aminomethyl)cyclohexanamine. This group likely improves solubility in organic solvents .
- Unlike N,N-dimethylcyclohexanemethanamine (tertiary amine), Compound A retains a primary amine, enabling participation in reactions like Schiff base formation .
- Compared to 4,4'-methylenebis(cyclohexylamine) (used in epoxy hardeners), Compound A is monofunctional, limiting its utility in polymer chemistry but favoring smaller-molecule applications .
Key Observations :
Physicochemical Properties
- Lipophilicity: The TBDMS group in Compound A increases logP compared to analogues like 4-(aminomethyl)cyclohexanamine, enhancing membrane permeability .
- Stability : Silyl ethers resist hydrolysis under basic conditions but are labile to acidic or fluoridic environments, offering tunable reactivity .
Toxicity and Environmental Impact
- Limited data exist for Compound A, but structurally similar amines (e.g., cyclohexanamine derivatives) show moderate toxicity. For example: Cyclohexanone (precursor) has an interim environmental exposure limit of 20 ppm .
- The TBDMS group may reduce acute toxicity by limiting bioavailability but could pose bioaccumulation risks due to hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
